molecular formula C23H24N2O6 B2878677 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 896820-66-9

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2878677
CAS No.: 896820-66-9
M. Wt: 424.453
InChI Key: FDYHAZMPBGFPFV-MTJSOVHGSA-N
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Description

The compound "(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent at the 2-position and a hydroxyethyl-piperazinylmethyl group at the 7-position. Its Z-configuration indicates the spatial arrangement of the methylenedioxybenzylidene moiety relative to the benzofuranone core.

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c26-10-9-24-5-7-25(8-6-24)13-17-18(27)3-2-16-22(28)21(31-23(16)17)12-15-1-4-19-20(11-15)30-14-29-19/h1-4,11-12,26-27H,5-10,13-14H2/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYHAZMPBGFPFV-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

1. Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their diverse biological activities, which include antioxidant , anti-inflammatory , antitumor , and antimicrobial effects. The structural characteristics of these compounds significantly influence their pharmacological profiles. The presence of various substituents on the benzofuran ring can modify their lipophilicity and biological activity, making them valuable in medicinal chemistry .

2.1 Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, a related benzofuran compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF and IL-1 by up to 98% in vitro. This suggests that the compound may inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses .

2.2 Anticancer Activity

The anticancer potential of benzofuran derivatives is notable. In studies involving various cancer cell lines, compounds similar to the target compound have demonstrated substantial cytotoxicity:

Cell Line Inhibition Rate (%)
K562 (Leukemia)56.84
NCI-H460 (Lung Cancer)80.92
HCT-116 (Colon Cancer)72.14
OVCAR-4 (Ovarian Cancer)56.45

These results indicate that the compound may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

2.3 Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit significant activity against various bacterial strains and fungi, with some derivatives demonstrating better efficacy than conventional antibiotics .

3. Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives:

  • A study found that a specific benzofuran derivative reduced interleukin levels significantly in macrophage cells, indicating its potential as an anti-inflammatory agent .
  • Another investigation focused on the cytotoxic effects of a series of benzofuran compounds against cancer cell lines, revealing that structural modifications could enhance their anticancer properties .

4. Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is closely tied to their chemical structure. Modifications in substituents can lead to variations in activity:

Substituent Effect on Activity
Hydroxyl groupsEnhance antioxidant properties
Piperazine moietyImprove solubility and bioavailability
Aromatic ringsIncrease cytotoxicity against cancer cells

This relationship underscores the importance of strategic molecular design in developing effective therapeutic agents from benzofuran scaffolds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogs with related scaffolds or functional groups.

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Substituents Reported Bioactivity Reference
Target Compound (Z-configuration) Benzofuran-3(2H)-one - Benzo[d][1,3]dioxol-5-ylmethylene (Z)
- 7-[(4-(2-hydroxyethyl)piperazinyl)methyl]
Antimicrobial (hypothetical)
7-(Piperazinyl)quinolone derivatives Quinolone - Piperazinyl groups
- Fluorine substituents
Antibacterial (e.g., ciprofloxacin analogs)
Substituted furopyridazinones Furopyridazinone - Alkynyl groups
- Methyl substituents
Anticancer, enzyme inhibition

Key Findings :

Piperazine-Containing Analogs: The hydroxyethyl-piperazinylmethyl group in the target compound shares similarities with quinolone derivatives (e.g., ), where piperazine enhances solubility and bacterial DNA gyrase inhibition . However, the benzofuran core in the target compound may confer distinct pharmacokinetic properties compared to quinolones.

Benzofuran vs.

Substituent Effects :

  • The Z-configuration of the methylenedioxybenzylidene group may enhance π-π stacking interactions with biological targets compared to E-isomers. The hydroxyethyl group on piperazine likely improves water solubility, a critical factor for bioavailability.

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